![molecular formula C25H25N3O4S2 B2374292 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-01-2](/img/structure/B2374292.png)
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not directly provided in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not explicitly mentioned in the search results .
Scientific Research Applications
- 1,2,3-Triazole Scaffold : The compound contains a 1,2,3-triazole motif, which is a privileged structure in drug discovery. 1,2,3-triazoles have found applications in designing bioactive molecules due to their stability, aromatic character, and hydrogen bonding ability .
- Anticonvulsant Activity : Evaluation of derivatives related to this compound could reveal potential anticonvulsant properties, similar to other thiazole-based drugs .
- Click Chemistry Approach : The compound’s 1,2,3-triazole core can be synthesized using click chemistry, a straightforward and efficient method. Researchers can explore its use as a building block in organic synthesis .
- Bioorthogonal Labeling : The 1,2,3-triazole motif is commonly used for bioconjugation. Researchers can attach fluorescent probes or other functional groups to study biological processes .
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Chemical Biology and Bioconjugation
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-2-32-15-14-28-22-13-12-21(34(26,30)31)17-23(22)33-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3,(H2,26,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLIIHXHPYUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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